molecular formula C14H18ClNO3S2 B12681916 Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135813-01-3

Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12681916
CAS No.: 135813-01-3
M. Wt: 347.9 g/mol
InChI Key: NFPPKPLKKDRRLW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with chlorine, methylthio, ethoxy, and thioxomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Chlorination: Introduction of a chlorine atom to the benzoic acid core.

    Thioxomethylation: Addition of a thioxomethyl group.

    Ethoxylation: Incorporation of an ethoxy group.

    Methylthiolation: Introduction of a methylthio group.

    Esterification: Formation of the ester linkage with 1-methylethyl alcohol.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, methyl ester

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

135813-01-3

Molecular Formula

C14H18ClNO3S2

Molecular Weight

347.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(2-methylsulfanylethoxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO3S2/c1-9(2)19-13(17)11-8-10(4-5-12(11)15)16-14(20)18-6-7-21-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,20)

InChI Key

NFPPKPLKKDRRLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCSC)Cl

Origin of Product

United States

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